2-(3-Bromophenyl)-4-methylpentan-2-amine
Overview
Description
2-(3-Bromophenyl)-4-methylpentan-2-amine is an organic compound characterized by a bromophenyl group attached to a 4-methylpentan-2-amine structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 3-Phenylpropan-2-amine: This method involves the bromination of 3-phenylpropan-2-amine using bromine in the presence of a suitable catalyst.
Reduction of 3-Bromophenyl-4-methylpentanone: This involves the reduction of 3-bromophenyl-4-methylpentanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions and subsequent purification steps to achieve high purity levels.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding amine oxide.
Reduction: Reduction reactions can be used to produce derivatives with reduced functional groups.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-(3-Bromophenyl)-4-methylpentan-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.
Biology: It is used in the study of biological systems and the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-4-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
2-(4-Bromophenyl)-4-methylpentan-2-amine: Similar structure with a different position of the bromine atom.
3-Bromophenyl-4-methylpentan-2-one: A ketone derivative of the compound.
Uniqueness: 2-(3-Bromophenyl)-4-methylpentan-2-amine is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-bromophenyl)-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDYHXTNOZGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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